(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

Chemical procurement Building-block quality Purity assay

(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine (CAS 1365957-70-5) is a heterocyclic primary amine building block featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core with a phenyl substituent at position 2 and a methanamine handle at position 8. The scaffold appears in patent filings as a privileged ligand for adhesion receptors and in lead-optimisation campaigns for antiprotozoal diamidines , but the specific 2‑phenyl‑8‑methanamine isomer itself has only limited primary-literature characterisation.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B11879300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CC(C2=NC(=CN2C1)C3=CC=CC=C3)CN
InChIInChI=1S/C14H17N3/c15-9-12-7-4-8-17-10-13(16-14(12)17)11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9,15H2
InChIKeyOJLKJKYJGPZOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine – Structural Identity & Sourcing Baseline


(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine (CAS 1365957-70-5) is a heterocyclic primary amine building block featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core with a phenyl substituent at position 2 and a methanamine handle at position 8 . The scaffold appears in patent filings as a privileged ligand for adhesion receptors [1] and in lead-optimisation campaigns for antiprotozoal diamidines [2], but the specific 2‑phenyl‑8‑methanamine isomer itself has only limited primary-literature characterisation. Procurement is currently dominated by niche chemical suppliers offering ≥95 % purity .

Why Generic Substitution of (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine Is Not Straightforward


Tetrahydroimidazo[1,2-a]pyridine building blocks cannot be freely interchanged. The identity of the 2‑substituent (phenyl versus methyl, tert‑butyl, or H) controls π‑stacking, lipophilicity, and metabolic stability in final target molecules, while the position of the methanamine side‑chain (8‑ vs. 7‑ or 2‑ position) alters the exit‑vector geometry for parallel library synthesis [1]. Patent filings explicitly differentiate 2‑phenyl tetrahydro‑imidazo[1,2‑a]pyridines from their 2‑alkyl counterparts because the phenyl group confers nanomolar adhesion‑receptor affinity that is lost upon simple replacement [2]. Consequently, users who substitute this compound with a cheaper or more readily available analogue risk generating SAR data that is not transferable to the original chemical series.

Quantitative Head‑to‑Head Evidence for (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine


Purity Specification: Vendor‑Level Quality Differential

AK Scientific supplies the compound at 95 % purity (HPLC) , whereas SYinnovation lists the identical CAS with a minimum assay of 98.0 % . The 3‑percentage‑point difference is commercially meaningful for synthetic sequences in which the primary amine must be used without additional purification.

Chemical procurement Building-block quality Purity assay

Price‑to‑Quantity Ratio vs. Closest Regioisomer

Mcule lists the 2‑phenyl‑8‑methanamine regioisomer at USD 46 for 5 mg (95 % purity, 22‑working‑day lead time) . By contrast, the unsubstituted‑phenyl analogue (5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridin‑8‑yl)methanamine (CAS 185796‑74‑1) is offered at a significantly lower unit price due to simpler synthesis , directly illustrating the cost premium imposed by the 2‑phenyl substituent.

Cost efficiency Building-block economics Lead time

Patent‑Backed Preference for 2‑Phenyl over 2‑Alkyl Imidazopyridines

In Merck Patent EP0667350A1, general formula (I) explicitly encompasses phenyl‑imidazo[1,2‑a]pyridine derivatives and their 5,6,7,8‑tetrahydro counterparts, with exemplified compounds bearing a 2‑phenyl group achieving nanomolar inhibition of fibrinogen binding to GPIIb/IIIa [1]. The corresponding 2‑methyl or 2‑ethyl variants are not claimed as preferred embodiments, suggesting a structure‑activity discontinuity at the 2‑position.

Adhesion receptor GPCR ligand SAR differentiation

Molecular‑Property Differentiation from Nearest Positional Isomers

Calculated topological polar surface area (tPSA) for (2‑phenyl‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridin‑8‑yl)methanamine is approximately 38 Ų (primary amine contribution dominates), while the 2‑phenyl‑imidazo[1,2‑a]pyridine (unsaturated) parent has a tPSA of ~20 Ų . The saturated tetrahydro ring combined with the 2‑phenyl group simultaneously increases molecular weight (+4 Da for saturation, +77 Da for phenyl vs. H) and modifies logP by ~1.0–1.5 units relative to the 2‑methyl analogue [1], offering a distinct property window for CNS‑penetrant library design.

Physicochemical property Drug‑likeness Lead optimisation

Optimal Use Scenarios for (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine


Parallel Library Synthesis Targeting GPCR Adhesion Receptors

When building amide or reductive‑amination libraries based on the tetrahydroimidazo[1,2‑a]pyridine scaffold, the 2‑phenyl‑8‑methanamine isomer provides a geometrically distinct exit vector that is explicitly preferred in adhesion‑receptor antagonist patents [1]. The primary amine handle allows direct diversification with carboxylic acid building blocks without deprotection steps, and the 2‑phenyl group contributes to the nanomolar binding observed in patent exemplars.

Structure‑Activity Relationship (SAR) Expansion for Antiprotozoal Diamidines

This compound serves as a direct precursor for synthesising dicationic tetrahydro‑imidazo[1,2‑a]pyridine diamidines of the type described by Ismail et al. [2]. Using the 2‑phenyl variant instead of the unsubstituted analogue introduces additional aromatic interactions that can be probed in trypanosomal models, potentially improving the 4/4 cure rate already demonstrated by related diamidines in the STIB900 mouse model.

CNS Drug‑Discovery Programmes Requiring Balanced tPSA–LogP Profiles

The compound’s calculated tPSA of ~38 Ų and elevated logP (≈1.8) place it within the optimal range for CNS penetration [3]. Med‑chem teams can exploit this property to design brain‑penetrant leads without resorting to post‑hoc fluorination or alkylation, simultaneously simplifying synthetic routes.

Custom Synthesis Scale‑Up When Purity > 98 % Is Mandatory

For sensitive assay cascades (e.g., SPR biosensor immobilisation or high‑content imaging) where amine impurities cause non‑specific binding, procuring the compound at ≥98.0 % purity from SYinnovation can eliminate the need for preparative HPLC purification, reducing per‑batch cost by an estimated 15–20 % compared to starting from 95 % material.

Quote Request

Request a Quote for (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.